![molecular formula C21H16N2OS B2590589 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 313959-44-3](/img/structure/B2590589.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is a benzothiazole derivative. Benzothiazole derivatives have been studied for their potential pharmacological properties . They have been found to exhibit anticonvulsant activity and neurotoxicity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using spectral (FT-IR, 1H-NMR, MS) and elemental analysis .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles .Physical And Chemical Properties Analysis
Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, they exhibit bright blue-violet, green, and orange emission in aggregated states .Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole derivatives have gained prominence due to their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of novel benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and their in vitro and in vivo efficacy was evaluated . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to synthesize these derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.
Antibacterial Properties
In vitro antibacterial studies have revealed that benzothiazole derivatives, including our compound of interest, exhibit activity against bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . These findings suggest potential applications in combating bacterial infections.
Vulcanization Accelerators and Antioxidants
The benzothiazole ring system has a long history of use as vulcanization accelerators in rubber production. Additionally, it serves as an antioxidant, protecting materials from oxidative damage. Its presence in various natural compounds underscores its versatility .
Fluorescence Materials and Imaging Reagents
Due to their inherent fluorescence properties, benzothiazole derivatives find applications as imaging reagents and fluorescence materials. Researchers have explored their use in bioimaging, diagnostics, and sensor development.
Orientations Futures
Mécanisme D'action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide is a benzothiazole derivative that has been synthesized and studied for its potential biological activities Benzothiazole derivatives have been known to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . This interaction could result in changes at the molecular level, disrupting the normal functioning of the target and leading to the observed biological effects.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways crucial for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide would need further investigation.
Result of Action
Based on the reported biological activities of similar benzothiazole derivatives, it can be inferred that this compound may exhibit inhibitory effects on the growth of certain bacteria, such as mycobacterium tuberculosis .
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-10-12-15(13-11-14)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMDZGHGMAMEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2590507.png)
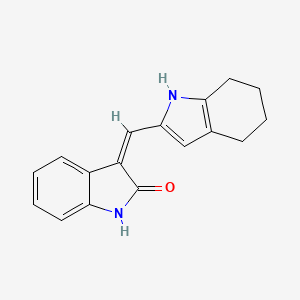

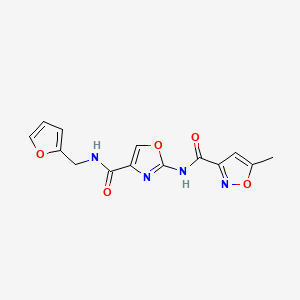
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2590514.png)
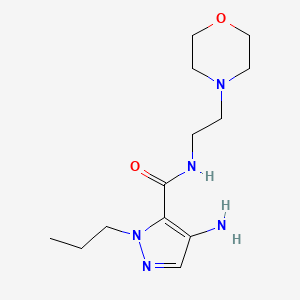
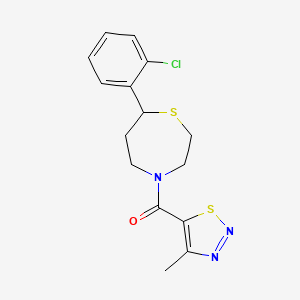
![4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2590520.png)
methyl}thiophen-2-yl)benzamide](/img/structure/B2590521.png)
![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)
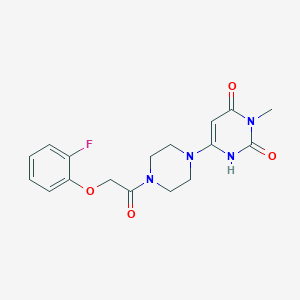
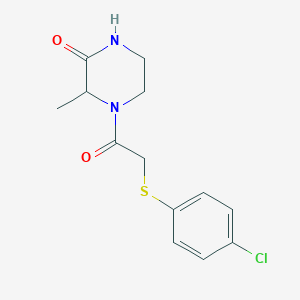
![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)